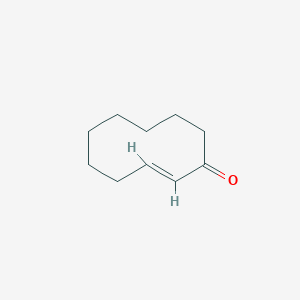
(E)-2-Cyclodecene-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-Cyclodecene-1-one is an organic compound characterized by a ten-membered ring containing a double bond and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(E)-2-Cyclodecene-1-one can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the compound can be prepared by the intramolecular aldol condensation of 2-cyclodecen-1-al, followed by dehydration to form the desired product.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum are often employed to facilitate the cyclization and subsequent reactions. The reaction conditions typically involve elevated temperatures and pressures to optimize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-Cyclodecene-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The ketone group in this compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products
The major products formed from these reactions include alcohols, alkanes, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(E)-2-Cyclodecene-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (E)-2-Cyclodecene-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, including enzyme inhibition or activation, and receptor binding. These interactions can lead to various physiological and biochemical outcomes, depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclodecanone: A similar compound with a saturated ring structure, lacking the double bond present in (E)-2-Cyclodecene-1-one.
Cyclooctanone: An eight-membered ring ketone, differing in ring size and chemical properties.
Cyclododecanone: A twelve-membered ring ketone, also differing in ring size and reactivity.
Uniqueness
This compound is unique due to its ten-membered ring structure with a double bond and a ketone functional group
Eigenschaften
CAS-Nummer |
10035-98-0 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(2E)-cyclodec-2-en-1-one |
InChI |
InChI=1S/C10H16O/c11-10-8-6-4-2-1-3-5-7-9-10/h6,8H,1-5,7,9H2/b8-6+ |
InChI-Schlüssel |
ZJVWSGLEWZZJFQ-SOFGYWHQSA-N |
SMILES |
C1CCCC=CC(=O)CCC1 |
Isomerische SMILES |
C1CCC/C=C/C(=O)CCC1 |
Kanonische SMILES |
C1CCCC=CC(=O)CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















